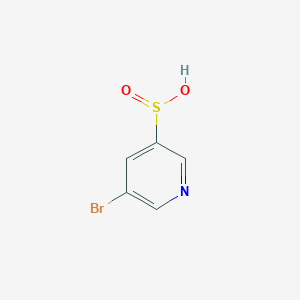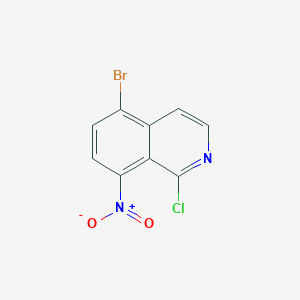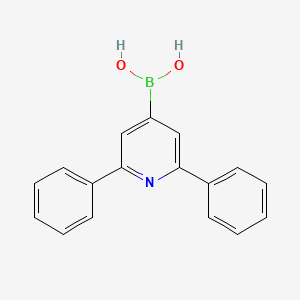
(2,6-Diphenylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diphenylpyridin-4-yl)boronic acid: is a boronic acid derivative with the chemical formula C17H14BNO2. It features a pyridine ring substituted with two phenyl groups and a boronic acid functional group. Boronic acids are known for their unique reactivity, making this compound interesting for various applications .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(PhCN)2) and a base (e.g., potassium carbonate). The reaction occurs through Suzuki-Miyaura cross-coupling, resulting in the desired product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods may be proprietary, but they follow similar principles as the laboratory-scale synthesis.
Análisis De Reacciones Químicas
Reactivity::
(2,6-Diphenylpyridin-4-yl)boronic acid: participates in various chemical reactions:
Suzuki-Miyaura Coupling: As mentioned earlier, it undergoes cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to corresponding phenols.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohol.
Substitution: The boron atom can be replaced by other nucleophiles.
- Palladium catalysts (e.g., PdCl2(PhCN)2)
- Base (e.g., potassium carbonate)
- Organic solvents (e.g., DMF, THF)
Major Products:: The major products depend on the specific reaction. In Suzuki-Miyaura coupling, the biaryl product is the primary outcome.
Aplicaciones Científicas De Investigación
(2,6-Diphenylpyridin-4-yl)boronic acid: finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It can serve as a pharmacophore in drug discovery.
Materials Science: For functional materials and sensors.
Catalysis: As ligands for transition metal catalysis.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets.
- In catalysis, it can coordinate with transition metals to facilitate reactions.
Comparación Con Compuestos Similares
(2,6-Diphenylpyridin-4-yl)boronic acid: stands out due to its unique combination of boronic acid functionality and the pyridine ring. Similar compounds include other boronic acids and pyridine derivatives, but this specific structure sets it apart.
Remember that this compound’s applications continue to evolve as research progresses.
Propiedades
Fórmula molecular |
C17H14BNO2 |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
(2,6-diphenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H |
Clave InChI |
FCEJIENCEXEAHT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


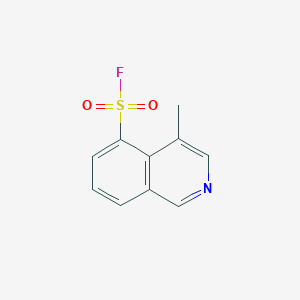
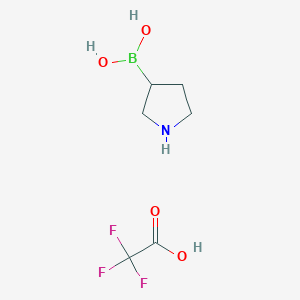
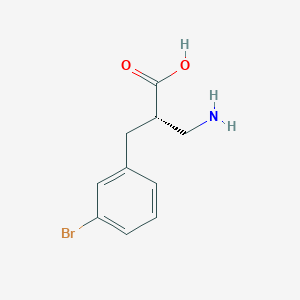

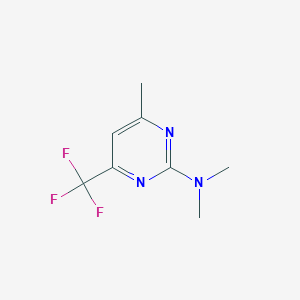
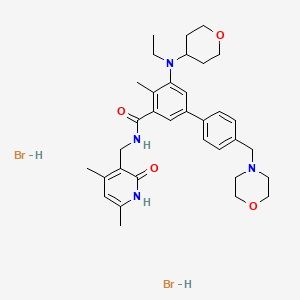



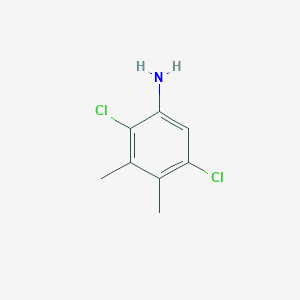
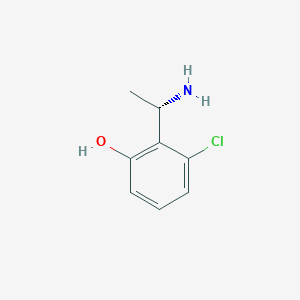
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
